molecular formula C21H24N2O4 B613354 H-Lys(Fmoc)-OH CAS No. 84624-28-2

H-Lys(Fmoc)-OH

Cat. No.: B613354
CAS No.: 84624-28-2
M. Wt: 368,44 g/mole
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Description

H-Lys(Fmoc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. The compound is widely used in peptide synthesis due to the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is stable under basic conditions and can be removed under mildly acidic conditions. This makes it a valuable tool in the field of solid-phase peptide synthesis.

Preparation Methods

Solution-Phase Synthesis Approaches

Stepwise Protection-Deprotection Strategy

The most widely adopted method involves sequential protection of lysine’s α- and ε-amino groups. A typical workflow includes:

  • Temporary α-Amino Protection : Boc (tert-butoxycarbonyl) is introduced via reaction with di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water mixture at pH 9–10 .

  • ε-Amino Fmoc Protection : The Boc-protected lysine reacts with Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) in acetonitrile/water at pH 8–9, catalyzed by sodium carbonate .

  • Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding H-Lys(Fmoc)-OH .

Key Findings :

  • Yield : 75–80% after purification .

  • Purity : >99% by HPLC when using optimized stoichiometry (1:1.2 lysine-to-Fmoc-OSu ratio) .

  • Side Reactions : Minimal racemization (<0.5%) due to the absence of harsh basic conditions during Fmoc introduction .

One-Pot Esterification-Protection Method

A streamlined alternative employs lysine methyl ester hydrochloride as the starting material:

  • Ester Saponification : Lysine methyl ester is hydrolyzed in aqueous NaOH/EtOH to free the α-carboxyl group.

  • Simultaneous ε-Amino Protection : Fmoc-Cl (Fmoc chloride) is added in the presence of N-methylmorpholine (NMM) in DCM, selectively acylating the ε-amino group .

  • Acid Workup : Neutralization with citric acid precipitates this compound .

Advantages :

  • Operational Simplicity : Eliminates intermediate isolation steps.

  • Scalability : Suitable for multi-kilogram production with yields exceeding 70% .

Solid-Phase Synthesis Adaptations

Resin-Bound Lysine Functionalization

In SPPS, this compound is often generated on-resin to avoid solubility challenges:

  • Resin Loading : Fmoc-Lys(Boc)-OH is attached to Wang resin via standard DIC/HOBt coupling.

  • Boc Deprotection : TFA/DCM (1:99) removes the Boc group, exposing the ε-amino arm.

  • On-Resin Fmoc Installation : Fmoc-OSu and DIEA in DMF acylate the ε-amino group .

  • Cleavage and Isolation : TFA cleavage releases this compound with >95% purity .

Performance Metrics :

  • Coupling Efficiency : >99% per step monitored by Kaiser test.

  • Racemization Risk : <1% when using HOBt/oxyma additives .

Comparative Analysis of Methodologies

Parameter Solution-Phase (Boc/Fmoc) One-Pot Esterification Solid-Phase
Yield 75–80%70–75%>95%
Purity >99%98–99%>95%
Operational Complexity ModerateLowHigh
Scalability IndustrialPilot-scaleLab-scale
Cost Efficiency $$$$$$

Data synthesized from Refs .

Recent Advances and Innovations

Flow Chemistry Applications

Continuous-flow reactors reduce reaction times from hours to minutes. For example, a microfluidic system coupling Boc deprotection and Fmoc acylation achieves 90% yield in <10 minutes .

Challenges and Considerations

Racemization During α-Amino Deprotection

Prolonged exposure to TFA or elevated temperatures during Boc removal can induce racemization. Mitigation strategies include:

  • Using cold TFA (0–4°C).

  • Incorporating scavengers like thioanisole to quench reactive intermediates .

Solvent and Reagent Costs

Large-scale Fmoc-OSu usage escalates costs. Alternatives like Fmoc-OBt (benzotriazole ester) offer 10–15% cost savings but require longer reaction times .

Chemical Reactions Analysis

Types of Reactions

H-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using piperidine in DMF.

    Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

    Substitution: The epsilon-amino group of lysine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DIC and Oxyma in DMF or DCM.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Deprotection: Free lysine.

    Coupling: Peptides or peptide derivatives.

    Substitution: Lysine derivatives with modified side chains.

Scientific Research Applications

Peptide Synthesis

2.1 Role in Peptide Synthesis

H-Lys(Fmoc)-OH serves as a building block for synthesizing various peptides and proteins. Its application in SPPS allows for the sequential addition of amino acids to form complex peptide chains. The stability of the Fmoc group under acidic conditions and its ease of removal under basic conditions make it particularly useful in this context .

2.2 Case Studies

  • Cyclic Peptides : this compound has been successfully used in synthesizing cyclic peptides, such as cholecystokinin analogs, which are important for studying gastrointestinal functions .
  • Therapeutic Peptides : Research has demonstrated its utility in developing therapeutic peptides that target various biological pathways, showcasing its importance in drug design .

Drug Development

This compound is integral to developing peptide-based drugs. Its ability to facilitate the synthesis of biologically active peptides enables researchers to create compounds with specific pharmacological activities.

3.1 Applications in Drug Design

  • Anticancer Agents : Peptides synthesized using this compound have shown potential as anticancer agents by targeting tumor cells selectively.
  • Hormonal Therapies : The compound is also utilized in synthesizing hormonal peptides that can modulate physiological processes .

Biomaterials and Hydrogels

4.1 Formation of Hydrogels

Recent studies have explored the use of this compound in creating supramolecular hydrogels. These hydrogels are formed through the self-assembly of Fmoc-amino acids and exhibit properties suitable for various biomedical applications, such as drug delivery and tissue engineering .

4.2 Characteristics of Hydrogels

PropertyValue
Rigidity2526 Pa
Zeta Potential-57 mV
Particle Size320 nm

The hydrogels formed from this compound demonstrate excellent mechanical stability and biocompatibility, making them suitable for use in regenerative medicine .

Biological Studies

This compound is employed in various biological studies to investigate protein interactions and enzyme activities.

5.1 Applications in Research

  • Protein-Protein Interactions : It aids in studying interactions between proteins by providing a scaffold for peptide assembly.
  • Enzyme Activity : The compound can be used to design substrates that help elucidate enzyme mechanisms .

Mechanism of Action

The primary mechanism of action of H-Lys(Fmoc)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the alpha-amino group of lysine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the lysine residue to participate in the formation of peptide bonds. The compound does not have a specific molecular target or pathway, as its function is primarily structural and protective during synthesis.

Comparison with Similar Compounds

H-Lys(Fmoc)-OH is unique due to the presence of the Fmoc protecting group, which offers stability under basic conditions and ease of removal under mildly acidic conditions. Similar compounds include:

    H-Lys(Boc)-OH: Uses the tert-butyloxycarbonyl (Boc) protecting group, which is stable under acidic conditions and removed under basic conditions.

    H-Lys(Z)-OH: Uses the benzyloxycarbonyl (Z) protecting group, which is stable under both acidic and basic conditions but requires hydrogenation for removal.

The choice of protecting group depends on the specific requirements of the peptide synthesis process, with this compound being preferred for its ease of removal and compatibility with automated synthesis techniques.

Biological Activity

H-Lys(Fmoc)-OH, or N^e-Fmoc-L-lysine, is a key amino acid derivative widely utilized in peptide synthesis and various biomedical applications. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which allows for selective deprotection during solid-phase peptide synthesis (SPPS). The biological activities of this compound are primarily linked to its role in enhancing antimicrobial properties, modulating cellular interactions, and serving as a precursor for the synthesis of therapeutic peptides. This article explores the biological activity of this compound, supported by recent research findings and case studies.

  • Molecular Formula : C₂₁H₂₄N₂O₄
  • Molecular Weight : 368.43 g/mol
  • CAS Number : 84624-28-2
  • Purity : ≥98% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides synthesized using this compound. The presence of lysine, a cationic amino acid, enhances the positive charge of peptides, which is crucial for their interaction with negatively charged bacterial membranes. This property is significant in developing novel antimicrobial agents.

Case Study: Antifungal Activity

A study evaluating various THIQ dipeptide conjugates demonstrated that compounds containing this compound exhibited notable antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) values for selected conjugates were as follows:

CompoundMIC (µM)
7c (His)166
7e (Arg)166
7g (Ser)265
Nystatin332

These results indicate that the incorporation of this compound significantly contributes to the bioactivity of the synthesized peptides .

Structural Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications around the lysine residue can influence the biological activity of peptides. For instance, replacing H-Lys with other cationic amino acids like arginine or histidine has been shown to affect the overall efficacy against microbial strains.

Synthesis and Characterization

The synthesis of peptides utilizing this compound involves multiple steps including deprotection and coupling reactions. The following key steps are typically involved:

  • Fmoc Deprotection : Removal of the Fmoc group using piperidine in DMF.
  • Coupling : Attachment of subsequent amino acids through carbodiimide-mediated coupling.
  • Cleavage from Resin : Final cleavage from solid support to yield free peptides.

The successful synthesis and characterization of these peptides are crucial for evaluating their biological activities .

Therapeutic Applications

This compound is not only pivotal in antimicrobial peptide synthesis but also plays a role in developing insulin analogs. Research has shown that octapeptides containing this lysine derivative can bind effectively to insulin receptors, enhancing their therapeutic potential .

Q & A

Q. What is the role of H-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?

Basic
this compound serves as a protected lysine derivative where the ε-amino group is shielded by the Fmoc (9-fluorenylmethyloxycarbonyl) group, enabling selective deprotection during SPPS. The α-amino group remains free for coupling to the growing peptide chain. After resin attachment, the Fmoc group is removed using 20–25% piperidine in DMF, exposing the ε-amine for subsequent modifications or chain elongation. This protection strategy ensures controlled synthesis of lysine-containing peptides .

Q. How do I optimize the coupling efficiency of this compound in SPPS?

Basic
Optimize coupling by:

  • Using activators like HOBt/DIC or HBTU/HOBt with DIPEA (1–2 eq) to enhance reaction kinetics.
  • Performing double coupling (2 × 30–45 minutes) for sterically hindered residues.
  • Monitoring completion via the Kaiser test (ninhydrin assay) for free amines. Adjust equivalents (4–6 eq of this compound) if incomplete coupling occurs .

Q. What solvents are suitable for dissolving this compound?

Basic
this compound is soluble in polar aprotic solvents:

  • DMF (preferred for SPPS compatibility).
  • Dichloromethane (DCM) or chloroform for non-aqueous reactions.
    Avoid aqueous solutions unless under acidic conditions (e.g., 0.1% TFA). Pre-dissolve in DMF before resin addition to ensure homogeneity .

Q. How to design orthogonal protection schemes using this compound?

Advanced
Combine Fmoc with orthogonal groups (e.g., Boc on α-amine, Alloc on ε-amine):

Use piperidine (20% in DMF) for Fmoc deprotection.

Remove Boc with TFA (50% in DCM) or Alloc with Pd(PPh₃)₄.
This allows sequential modifications, such as post-synthetic labeling or cyclization, without disrupting other protective groups .

Q. How does ε-Fmoc protection affect lysine's conformation in peptides?

Advanced
The bulky Fmoc group introduces steric hindrance, potentially altering peptide secondary structures (e.g., α-helix or β-sheet stability). Characterize conformational impacts via:

  • Circular Dichroism (CD) spectroscopy.
  • Molecular Dynamics (MD) simulations to model steric effects.
    Compare with unprotected lysine analogs to isolate Fmoc-specific contributions .

Q. What analytical methods validate this compound incorporation in peptides?

Advanced

  • HPLC : Assess purity (>98%) and retention time shifts due to Fmoc.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 468.5 Da).
  • NMR : Verify ε-Fmoc presence via aromatic proton signals (δ 7.2–7.8 ppm) .

Q. How to troubleshoot low yields when using this compound in automated synthesis?

Advanced

  • Prolong coupling time (up to 2 hours) or increase reagent equivalents (8–10 eq).
  • Switch to OxymaPure/DIC for improved activation efficiency.
  • Verify Fmoc deprotection via UV monitoring (301 nm absorbance) to rule out incomplete removal .

Q. What are the storage conditions for this compound?

Basic
Store at -20°C in a desiccator to prevent moisture absorption. For long-term stability (>3 years), lyophilize and seal under inert gas (N₂/Ar). Avoid repeated freeze-thaw cycles .

Q. How to perform regioselective modifications on lysine using this compound?

Advanced

Incorporate this compound into the peptide sequence.

Deprotect ε-Fmoc with piperidine, leaving α-amine protected (e.g., with Boc).

Modify the ε-amine via acylation, biotinylation, or fluorescent tagging.

Remove α-Boc with TFA for further couplings .

Q. Can this compound be used in click chemistry applications?

Advanced
Yes. After Fmoc deprotection, the ε-amine can be functionalized with:

  • Azides for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • DBCO for strain-promoted azide-alkyne cycloaddition (SPAAC).
    Optimize reaction pH (7–8.5) and avoid competing nucleophiles (e.g., amines) .

Q. Notes

  • Contradiction Analysis : Conflicting reports on solubility (e.g., DMSO vs. DMF) may arise from batch-specific impurities; always verify via COA .
  • Safety : Use PPE (gloves, goggles) when handling piperidine or TFA. Follow institutional waste disposal protocols .

Properties

IUPAC Name

(2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQBUPMYCNRBCQ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316632
Record name N′-Fmoc-L-lysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84624-28-2
Record name N′-Fmoc-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84624-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N′-Fmoc-L-lysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84624-28-2
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